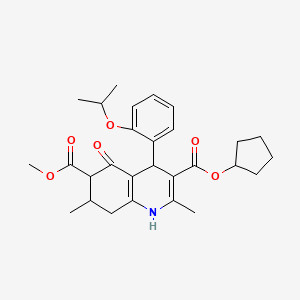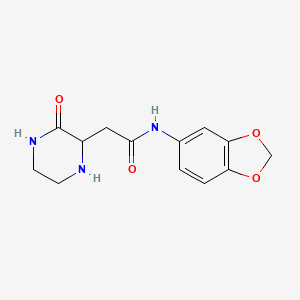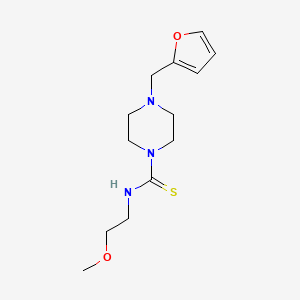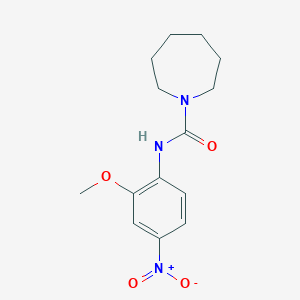
N-(2-methoxy-4-nitrophenyl)-1-azepanecarboxamide
Overview
Description
N-(2-methoxy-4-nitrophenyl)-1-azepanecarboxamide, also known as MNAC, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNAC is a member of the azepane family of compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-1-azepanecarboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. N-(2-methoxy-4-nitrophenyl)-1-azepanecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(2-methoxy-4-nitrophenyl)-1-azepanecarboxamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
N-(2-methoxy-4-nitrophenyl)-1-azepanecarboxamide has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. N-(2-methoxy-4-nitrophenyl)-1-azepanecarboxamide has also been shown to inhibit the growth and proliferation of cancer cells and to have anti-viral properties. In addition, N-(2-methoxy-4-nitrophenyl)-1-azepanecarboxamide has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(2-methoxy-4-nitrophenyl)-1-azepanecarboxamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. N-(2-methoxy-4-nitrophenyl)-1-azepanecarboxamide also has a range of biological activities, making it a useful tool for studying various biological processes. However, N-(2-methoxy-4-nitrophenyl)-1-azepanecarboxamide does have some limitations. It can be toxic at high concentrations, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research involving N-(2-methoxy-4-nitrophenyl)-1-azepanecarboxamide. One area of interest is the development of N-(2-methoxy-4-nitrophenyl)-1-azepanecarboxamide-based drugs for the treatment of neurodegenerative diseases. Another area of interest is the study of N-(2-methoxy-4-nitrophenyl)-1-azepanecarboxamide's mechanism of action, which could lead to the development of new drugs targeting inflammatory and immune pathways. Additionally, N-(2-methoxy-4-nitrophenyl)-1-azepanecarboxamide could be used as a tool for studying the role of COX-2 and NF-κB in various biological processes.
Scientific Research Applications
N-(2-methoxy-4-nitrophenyl)-1-azepanecarboxamide has been studied extensively for its potential applications in scientific research. It has been found to have a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. N-(2-methoxy-4-nitrophenyl)-1-azepanecarboxamide has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)azepane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-21-13-10-11(17(19)20)6-7-12(13)15-14(18)16-8-4-2-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSBQLLYBIPIEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49827744 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-chlorophenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B4131474.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-4-methylbenzamide](/img/structure/B4131476.png)
![2-[4-(1H-pyrrol-1-yl)benzoyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4131485.png)
![N-{5-bromo-2-[(4-nitrobenzyl)oxy]benzyl}-N-ethylethanamine](/img/structure/B4131488.png)
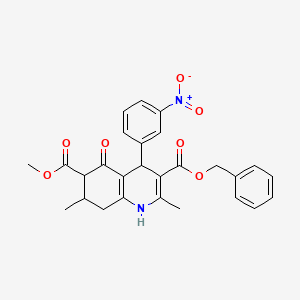
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide](/img/structure/B4131519.png)
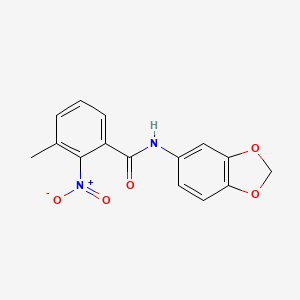
![4-methyl-3-nitro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4131530.png)
![N-(4-chlorobenzyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B4131532.png)
![3-[(4-methoxyphenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4131535.png)
![diisopropyl 5-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4131543.png)
